Welcome to the BenchChem Online Store!
molecular formula C8H6FNS B8628736 3-Fluoro-4-methylsulfanylbenzonitrile

3-Fluoro-4-methylsulfanylbenzonitrile

Cat. No. B8628736
M. Wt: 167.21 g/mol
InChI Key: NATGKFYJHRNRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754112B2

Procedure details

Sodium thiomethoxide (3.88 g, 55.3 mmol) was added to a dimethylformamide (100 mL) solution of 3,4-difluorobenzonitrile (7.00 g, 50.3 mmol) over 20 minutes under ice water cooling, and the mixture was further stirred for 20 minutes at the same temperature. Water (200 mL) was added to the reaction mixture, and the solid precipitated therefrom was collected by filtration and washed with water. Thus, a crude product of the title compound was obtained. The crude product thus obtained was dissolved in ethyl acetate, and was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. Thus, the title compound (7.30 g, yield: 87%) was obtained.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].CN(C)C=O.[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1F)[C:13]#[N:14]>O>[F:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[S:2][CH3:1])[C:13]#[N:14] |f:0.1|

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
7 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1F
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was further stirred for 20 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
therefrom was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.